methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate
Description
Methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate is a heterocyclic compound featuring a fused chromeno[2,3-b]pyridine core substituted with a trifluoromethyl group at position 2 and a carbamate moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbamate substituent modulates electronic and steric properties, influencing binding interactions in biological systems .
Properties
IUPAC Name |
methyl N-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O4/c1-23-14(22)19-9-6-8-11(21)7-4-2-3-5-10(7)24-13(8)20-12(9)15(16,17)18/h2-6H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPTVEGYWMLRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate typically involves multi-step organic synthesis. One common route includes:
Formation of the Chromeno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-aminopyridine derivative and a suitable aldehyde, the chromeno[2,3-b]pyridine core can be formed via a Povarov reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate electrophilic or nucleophilic trifluoromethylation.
Carbamate Formation: The final step involves the reaction of the intermediate with methyl isocyanate or methyl chloroformate to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromeno[2,3-b]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromeno[2,3-b]pyridine core, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may confer bioactivity against various targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings, where specific functional groups are required.
Mechanism of Action
The mechanism by which methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the carbamate moiety may participate in hydrogen bonding or covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The chromeno[2,3-b]pyridine core allows diverse functionalization. Key analogs and their substituent effects are summarized below:
Key Observations :
Comparison of Yields :
Biological Activity
Methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate is an emerging synthetic organic compound with a complex chemical structure that includes a chromeno-pyridine moiety and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 399.32 g/mol. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in determining the biological activity of compounds in medicinal applications .
While specific mechanisms of action for this compound remain largely unexplored, the presence of the trifluoromethyl group suggests it may interact favorably with biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could modulate receptor activities, impacting various signaling pathways.
Experimental approaches such as molecular docking studies and surface plasmon resonance are essential for elucidating these interactions.
Biological Activities
This compound has shown potential in various biological assays:
- Antitumor Activity : Similar chromeno-pyridine derivatives have been investigated for their antitumor properties. The structural characteristics of this compound may contribute to its efficacy against cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar functional groups have been noted for their anti-inflammatory activities, suggesting that this compound may exhibit comparable effects.
- Antimicrobial Properties : The potential for antimicrobial activity is also worth exploring, given the biological relevance of chromeno-pyridine derivatives in previous studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
